molecular formula C8H13NO4 B115948 (Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid CAS No. 151292-68-1

(Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid

Cat. No.: B115948
CAS No.: 151292-68-1
M. Wt: 187.19 g/mol
InChI Key: GXAFLSXYHSLRNY-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid is an organic compound with a complex structure It is characterized by the presence of a prop-2-enoic acid backbone, with a (2-methylpropan-2-yl)oxycarbonylamino group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid typically involves the reaction of 2-methylprop-2-enoic acid with appropriate reagents to introduce the (2-methylpropan-2-yl)oxycarbonylamino group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, making it a valuable tool for understanding biochemical processes .

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. It may serve as a precursor for developing new drugs or as a model compound for studying drug interactions .

Industry

In industrial applications, this compound can be used in the production of polymers, coatings, and adhesives. Its unique chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or flexibility.

Mechanism of Action

The mechanism of action of (Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Acrylic acid: Similar in structure but lacks the (2-methylpropan-2-yl)oxycarbonylamino group.

    Butyl prop-2-enoate: Contains a prop-2-enoate backbone but with different substituents.

    Methyl 2-methylprop-2-enoate: Similar backbone but with a methyl group instead of the (2-methylpropan-2-yl)oxycarbonylamino group.

Uniqueness

(Z)-3-((tert-Butoxycarbonyl)amino)acrylic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

151292-68-1

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid

InChI

InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4-

InChI Key

GXAFLSXYHSLRNY-PLNGDYQASA-N

SMILES

CC(C)(C)OC(=O)NC=CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N/C=C\C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC=CC(=O)O

Synonyms

2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(Z)-(9CI)

Origin of Product

United States

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